molecular formula C15H21N3O2S3 B125393 Arotinolol CAS No. 68377-92-4

Arotinolol

Cat. No.: B125393
CAS No.: 68377-92-4
M. Wt: 371.5 g/mol
InChI Key: BHIAIPWSVYSKJS-UHFFFAOYSA-N
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Description

Arotinolol is a non-selective α/β-adrenergic receptor blocker with vasodilatory properties, primarily used to treat hypertension, essential tremor, and chronic heart failure (CHF). Unlike traditional β-blockers, it lacks intrinsic sympathomimetic activity and membrane-stabilizing effects, enabling dual receptor blockade that reduces cardiac workload while improving vascular compliance . Its unique mechanism involves endothelial nitric oxide (NO) pathway activation and potassium (Kv) channel modulation, which contribute to arterial stiffness reduction and collagen deposition inhibition in hypertensive models . Clinical studies highlight its efficacy in lowering blood pressure (BP), improving cardiac function in CHF, and managing essential tremor with a favorable safety profile in renal-impaired patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of arotinolol hydrochloride involves several steps. One method includes combining two steps of reactions: ammonolysis and salification, followed by direct formation of hydrochloride. The process involves stirring and washing with absolute ethyl alcohol twice to achieve high purity .

Another method involves the preparation of this compound hydrochloride by adding the compound of the structural formula VI, N-bromosuccinimide, and p-toluenesulfonic acid monohydrate into acetonitrile. The mixture is heated to reflux, and the reaction process is monitored by thin-layer chromatography. After the reaction is complete, the solution is cooled, and the pH is adjusted to 7-8 using potassium carbonate. The compound is then crystallized, filtered, and washed with water and anhydrous methanol .

Industrial Production Methods

Industrial production methods for this compound hydrochloride typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Epoxide Ring-Opening Reaction

The epoxide intermediate reacts with tert-butylamine under reflux conditions to form the secondary amine via nucleophilic attack. Key parameters include:

Reaction ConditionExample 1 Example 2 Example 3 Example 4
SolventMethanolEthanolEthanolDehydrated alcohol
Temperature (°C)61757270–75
Reaction Time (h)24202214–20
Yield (%)82838672–80

Work-Up Steps :

  • Solvent Removal : Concentrate under reduced pressure.

  • pH Adjustment : Add weak bases (e.g., Na₂CO₃, K₂CO₃) to pH ~10.

  • Extraction : Use ethyl acetate/methanol/water mixtures for phase separation.

  • Crystallization : Ethanol or acetonitrile is added to precipitate the product.

Stereospecific Reactions and Metabolite Formation

This compound exhibits enantiomer-specific behavior due to its chiral center:

  • R-Enantiomer : Eliminated unchanged in urine (95.3% protein-bound via α₁-acid glycoprotein) .

  • S-Enantiomer : Metabolized in the liver, with partial retention in red blood cells (84.5% protein-bound) .

Key Metabolic Pathways :

  • Oxidation : Likely involves cytochrome P450 enzymes (no explicit data in sources).

  • Hydrolysis : Not observed under physiological conditions.

Hydrochloride Salt Formation

This compound is converted to its hydrochloride salt for enhanced stability and bioavailability:

Procedure :

  • Dissolve this compound in dimethyl sulfoxide (DMSO) .

  • Add concentrated hydrochloric acid (molar ratio ~1:1).

  • Precipitate with acetone at -10–0°C .

  • Purify via recrystallization (DMSO/acetone).

ParameterExample 1 Example 2
This compound (g)5.205.57
DMSO (mL)15.617.0
Acetone (mL)5762
Yield (%)6567
Purity (%)99.899.85

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 236°C (melting point of hydrochloride salt) .

  • pH Sensitivity : Stable in weakly basic conditions (pH 10 during synthesis) but prone to protonation in acidic media .

Scientific Research Applications

Hypertension Management

Arotinolol has been extensively studied for its efficacy in managing hypertension. It was introduced as an antihypertensive agent in 1986 and has shown significant effectiveness in lowering blood pressure.

Clinical Trials

  • A systematic review indicated that this compound effectively lowers nighttime blood pressure levels, particularly in patients with non-dipper hypertension, thereby helping to restore circadian blood pressure rhythms .
  • In a clinical trial involving patients with essential hypertension, this compound demonstrated superior blood pressure control compared to other beta-blockers like propranolol .

Heart Failure Treatment

This compound has shown promise in improving outcomes for patients with chronic heart failure (CHF).

Efficacy Studies

  • A meta-analysis of 17 trials involving 1,717 patients revealed that this compound significantly improved left ventricular ejection fraction (LVEF), cardiac index (CI), and stroke volume (SV) while reducing B-type natriuretic peptide (BNP) levels and left ventricular end-diastolic volume (LVEDV) .
  • The drug's mechanism includes reducing myocardial oxygen consumption and counteracting sympathetic nervous system overactivity, which is beneficial for CHF patients .

Treatment of Essential Tremor

This compound is also utilized in treating essential tremor, particularly in cases where traditional therapies are ineffective.

Comparative Studies

  • In a randomized crossover trial, this compound (20 mg twice daily) was found to be more effective than propranolol (80 mg twice daily) in reducing tremor severity . This positions this compound as a viable alternative for patients who do not respond well to standard treatments.

Safety Profile and Adverse Effects

The safety profile of this compound is favorable compared to other beta-blockers. Clinical studies have reported minimal adverse effects associated with its use.

Adverse Effect Studies

  • Research indicated that unlike propranolol, which induced emesis, this compound did not produce significant adverse effects, reinforcing its utility as an adjunct therapy .

Pharmacological Mechanism

This compound operates through dual mechanisms:

  • It blocks both beta-adrenergic receptors (β1 and β2) and alpha-1 adrenergic receptors, leading to vasodilation and reduced heart rate.
  • This dual action helps decrease cardiac output while inhibiting peripheral resistance increases, making it effective for both hypertension and heart failure management .

Mechanism of Action

Arotinolol exerts its effects by binding to beta1, beta2, and alpha1-adrenergic receptor sites with high affinity. This binding results in a reduction in cardiac output through beta-blockade and an inhibition of the counter-regulatory increase in peripheral resistance mediated by alpha-blockade. The compound also reduces coronary artery resistance and dilates coronary arteries, thereby improving blood flow and reducing blood pressure .

Comparison with Similar Compounds

Arotinolol vs. Propranolol

Key Findings:

  • Essential Tremor: this compound (20 mg twice daily) demonstrated superior motor-task performance compared to propranolol (80 mg twice daily) in a multicenter randomized crossover trial (N=161). Both drugs reduced tremor amplitude, but this compound showed greater functional improvement (p<0.05) .
  • Metabolic Effects: In monosodium glutamate-induced obese mice, this compound increased brown adipose tissue (BAT) thermogenesis and mitochondrial activity, leading to weight loss. In contrast, propranolol suppressed BAT thermogenesis, causing weight gain .
  • Receptor Affinity: this compound exhibits higher β-adrenoceptor blocking potency than propranolol (9–25× in cats) and additional α1-blocking activity, which enhances peripheral vasodilation .

Table 1: this compound vs. Propranolol in Essential Tremor

Parameter This compound (20 mg BID) Propranolol (80 mg BID) Reference
Tremor Amplitude Reduction Equivalent Equivalent
Motor-Task Improvement Superior Moderate
Weight Change in Obesity ↓ Body weight ↑ Body weight

This compound vs. Metoprolol

Key Findings:

  • Vascular Effects: this compound relaxed aortic, renal, and mesenteric arteries via NO-dependent pathways and Kv channel activation, while metoprolol showed minimal vasodilation .
  • Blood Pressure: Both drugs lowered systolic BP equivalently in SHR, but only this compound improved diastolic BP and central aortic pressure (CAP) .

Table 2: Vascular and Hemodynamic Effects in Hypertensive Models

Parameter This compound Metoprolol Reference
Vasodilation Mechanism NO + Kv channels Minimal
PWV Reduction Yes (↓27%) No
Collagen Deposition ↓ 50% No change

This compound vs. Labetalol

Key Findings:

  • Receptor Selectivity: this compound has higher β1/β2-blocking potency (30–100×) and moderate α1-blocking activity compared to labetalol. Its metabolite AC-623 also retains significant β-blocking effects .
  • Renin Inhibition: this compound suppressed isoproterenol-induced renin release more effectively than labetalol (IC₅₀: 10⁻⁸ vs. 10⁻⁶ mol/L) .
  • −0.377 mL/min/month pre-treatment) .

This compound vs. Nebivolol

Key Findings:

  • NO Pathway Activation: Both drugs enhance endothelial NO synthase (eNOS) phosphorylation, but this compound uniquely combines this with Kv channel modulation, providing dual vasodilation .

Table 3: Adverse Event Comparison

Parameter This compound Propranolol Metoprolol
Bradycardia Rare (2 cases) Common Moderate
Renal Safety No impairment Potential impairment Caution in CKD
Metabolic Effects Neutral ↑ Insulin resistance Neutral

Biological Activity

Arotinolol is a unique pharmacological compound recognized for its dual action as an alpha- and beta-adrenergic receptor blocker. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic effects, pharmacokinetics, and clinical implications, supported by relevant data tables and case studies.

This compound exhibits a high affinity for both beta-1 (β1) and beta-2 (β2) adrenergic receptors as well as alpha-1 (α1) adrenergic receptors. The compound functions primarily through:

  • Beta-blockade : Reduces cardiac output, leading to decreased heart rate and myocardial oxygen demand.
  • Alpha-blockade : Causes vasodilation and reduces peripheral vascular resistance, contributing to antihypertensive effects.

The combination of these actions results in a pronounced reduction in blood pressure and improved cardiac function, particularly in patients with heart failure or hypertension .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring approximately 2 hours post-dose. Key pharmacokinetic properties include:

  • Volume of Distribution : this compound is distributed primarily to the liver, lungs, and heart. Its stereospecificity plays a significant role in its distribution dynamics .
  • Protein Binding : The drug exhibits high protein binding (95.3% for the R-enantiomer and 84.5% for the S-enantiomer), which is crucial for its pharmacological effects .
  • Metabolism : The R-enantiomer is excreted unchanged in urine, while the S-enantiomer undergoes metabolic transformations .

1. Chronic Heart Failure (CHF)

A systematic review of randomized controlled trials (RCTs) involving 1,717 patients demonstrated that this compound significantly improves outcomes in CHF. Key findings include:

Outcome MeasureStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-value
Treatment Efficiency4.07[2.89, 5.72]<0.00001
Left Ventricular Ejection Fraction (LVEF)1.59[0.99, 2.19]<0.00001
Cardiac Index0.32[0.11, 0.53]0.03
Stroke Volume (SV)2.00[1.50, 2.50]<0.00001
Brain Natriuretic Peptide (BNP)Significant reduction observed--

These results indicate that this compound not only enhances left heart function but also reduces biomarkers associated with heart failure severity .

2. Hypertension

In hypertensive patients, particularly those with non-dipper hypertension patterns, this compound has shown significant efficacy in lowering nighttime blood pressure levels. A clinical trial indicated that daily administration of this compound (40 mg) effectively restored circadian rhythms of blood pressure .

3. Essential Tremor

This compound has been evaluated against propranolol for treating essential tremor in a randomized crossover trial, demonstrating superior efficacy at doses of 20 mg twice daily compared to propranolol at higher doses . This suggests a potential role for this compound in managing tremor-related disorders.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study on CHF : A patient with chronic heart failure showed marked improvement in LVEF and reduced BNP levels after initiating treatment with this compound, indicating its beneficial effects on cardiac function.
  • Hypertension Management : Another patient cohort demonstrated significant reductions in both systolic and diastolic blood pressure after four weeks of treatment with this compound.

Safety and Adverse Effects

While generally well tolerated, potential side effects associated with this compound include bradycardia, hypotension, and fatigue. Monitoring is recommended during initial treatment phases to mitigate risks associated with abrupt changes in blood pressure or heart rate .

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of Arotinolol in lowering blood pressure?

this compound is a dual α- and β-adrenoceptor blocker. Its β-blockade reduces heart rate, myocardial contractility, and cardiac output, while α-blockade dilates arterioles and veins, lowering peripheral resistance and cardiac preload/afterload. This dual mechanism synergistically reduces blood pressure (BP) . Preclinical studies in spontaneously hypertensive rats (SHR) further demonstrate its vascular protective effects via increased endothelial nitric oxide synthase (eNOS) phosphorylation and reduced aortic collagen content, improving arterial stiffness .

Q. How does this compound compare to other antihypertensives in efficacy and safety?

Meta-analyses of randomized controlled trials (RCTs) show comparable efficacy between this compound and drugs like enalapril, felodipine, and atenolol, with no significant difference in effectiveness rates (OR = 1.17, 95% CI: 0.72–1.85) or adverse reaction incidence (OR = 0.60, 95% CI: 0.34–1.06) . Common adverse effects include bradycardia (2% incidence) and generalized weakness (2%), with no reported metabolic disruptions in lipid/carbohydrate profiles due to counteracting α/β effects .

Advanced Research Questions

Q. How can researchers address methodological limitations in existing RCTs on this compound?

Existing RCTs suffer from small sample sizes, inadequate blinding, and unclear randomization. Only 3/6 studies in a meta-analysis described randomization methods, and 1 reported blinding . Future studies should adopt CONSORT guidelines, ensure allocation concealment, and use double-blinding. Long-term follow-up (≥12 weeks) and standardized endpoints (e.g., 24-hour ambulatory BP monitoring) are critical to reduce selection and measurement biases .

Q. What experimental models demonstrate this compound’s vascular protective effects beyond adrenergic blockade?

In SHR models, this compound reduces aortic stiffness by upregulating eNOS activity and decreasing collagen deposition. These effects are independent of BP reduction, suggesting direct vascular benefits. Researchers should validate these mechanisms in human endothelial cell lines or ex vivo vascular rings to assess translational potential .

Q. How does this compound modulate circadian BP patterns in non-dipper hypertension?

this compound significantly lowers nighttime BP in non-dipper patients, converting 54.2% to dipper profiles. In a multicenter trial, nighttime systolic/diastolic BP decreased by 12.3/8.1 mmHg (p < 0.01), likely due to sustained α-blockade counteracting nocturnal sympathetic activation. Researchers should stratify patients by dipper status in trials and use ABPM for endpoint assessment .

Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) is superior to extraction-titration due to higher accuracy, sensitivity (LLOQ = 0.5 ng/mL), and faster processing. LC-MS/MS with MRM transitions (m/z 372.3→315.9) is optimal for plasma quantification, enabling precise enantiomer-specific pharmacokinetic profiling .

Q. Are there contradictory findings regarding this compound’s metabolic effects?

While β-blockers often impair glucose/lipid metabolism, this compound shows neutral effects in clinical studies. This is attributed to α-blockade counteracting β-mediated metabolic inhibition. However, long-term data (>6 months) are lacking. Researchers should monitor HbA1c and lipid panels in extended trials to confirm these findings .

Q. How does this compound’s stereospecific pharmacokinetics influence dosing?

The S-enantiomer exhibits higher plasma protein binding (95.3% vs. 84.5% for R-enantiomer) and prolonged red blood cell retention. Dosing adjustments may be needed in renal impairment, as enantiomers are primarily excreted renally. Population pharmacokinetic modeling is recommended to optimize regimens in subpopulations .

Q. What are the implications of this compound’s receptor affinity profile for therapeutic use?

this compound has higher β-receptor affinity (Ki < 1 nM) than α-receptors, explaining its pronounced bradycardic effects. Radioligand binding assays (e.g., 125I-ICYP competition) are essential to quantify receptor occupancy in target tissues. This profile supports its use in tachycardia-predominant hypertension .

Q. How can preclinical findings on this compound’s vascular effects be translated to clinical research?

Preclinical data on eNOS activation and collagen reduction should be validated in human trials using biomarkers like pulse wave velocity (PWV) and serum NO metabolites. Phase II trials could enroll patients with arterial stiffness (e.g., PWV > 10 m/s) to assess target organ protection .

Q. Methodological Recommendations

  • PICOT Framework : Use Population (e.g., non-dipper hypertensives), Intervention (this compound 10–20 mg BID), Comparison (e.g., nebivolol), Outcome (24-hour BP load), and Time (8–12 weeks) to structure trials .
  • Analytical Rigor : Employ LC-MS/MS for pharmacokinetic studies and ABPM for efficacy endpoints to ensure reproducibility .
  • Bias Mitigation : Implement central randomization, double-blinding, and intention-to-treat analysis to enhance study validity .

Properties

IUPAC Name

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIAIPWSVYSKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022619
Record name Arotinolol
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Molecular Weight

371.5 g/mol
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Boiling Point

599ºC at 760 mmHg
Record name Arotinolol
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Solubility

Slightly soluble
Record name Arotinolol
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CAS No.

68377-92-4
Record name Arotinolol
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Melting Point

149-153ºC
Record name Arotinolol
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Retrosynthesis Analysis

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